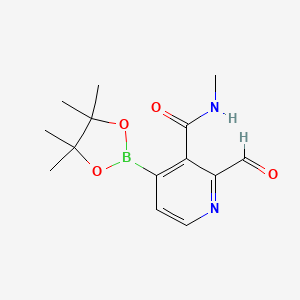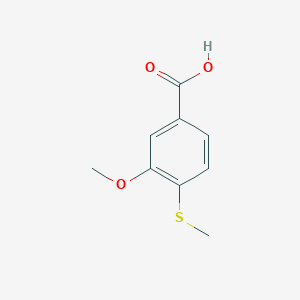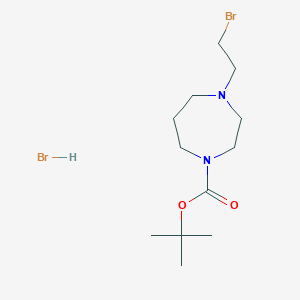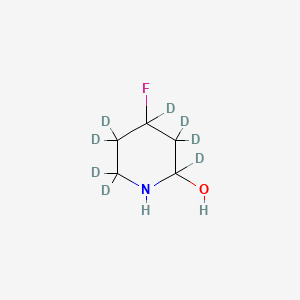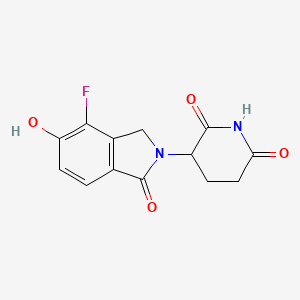
3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H11FN2O3. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a piperidine-2,6-dione moiety.
Vorbereitungsmethoden
The synthesis of 3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione can be achieved through several routes. One common method involves the reaction of isoindoline derivatives with piperidine-2,6-dione under specific conditions. For example, the use of reagents such as furfural, dimethylhydrazine, and maleimides can yield the desired product in moderate to high yields . Industrial production methods typically involve optimizing these reactions to ensure high purity and yield, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential therapeutic effects, particularly in treating diseases such as sickle cell disease and β-thalassemia.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as proteins and enzymes.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein . These interactions are crucial for its therapeutic effects in treating blood disorders.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Lenalidomide: Known for its immunomodulatory effects and used in treating multiple myeloma.
3-(4-Hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione: Shares a similar structure but lacks the fluorine atom.
3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Contains an amino group instead of a hydroxyl group.
The uniqueness of 3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H11FN2O4 |
|---|---|
Molekulargewicht |
278.24 g/mol |
IUPAC-Name |
3-(7-fluoro-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11FN2O4/c14-11-7-5-16(8-2-4-10(18)15-12(8)19)13(20)6(7)1-3-9(11)17/h1,3,8,17H,2,4-5H2,(H,15,18,19) |
InChI-Schlüssel |
UFWOCDJYDYGACA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14774609.png)
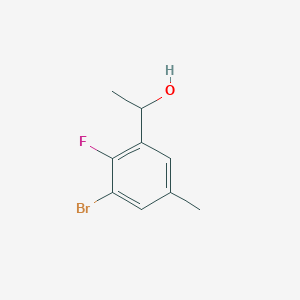

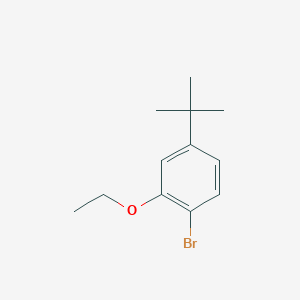
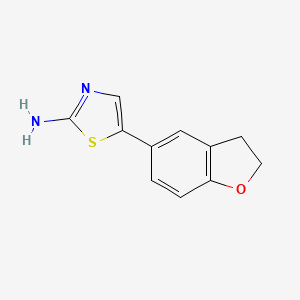
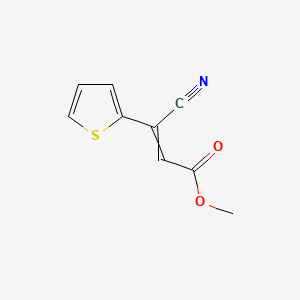
![1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)
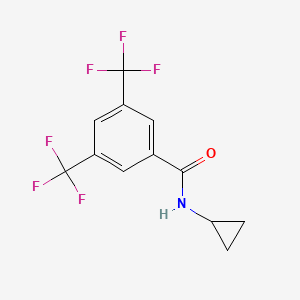

![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)
